![molecular formula C27H30O5 B374329 Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate CAS No. 302549-16-2](/img/structure/B374329.png)
Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate is a sophisticated organic compound known for its unique chemical structure and potential applications across various scientific fields. The compound integrates elements from different chemical families, giving it distinct properties that can be explored for numerous uses in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. One of the prevalent methods includes the esterification of 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: : Industrial production often scales up the laboratory synthesis methods with modifications to enhance yield and purity. Large-scale reactions may utilize continuous flow reactors to optimize reaction conditions and reduce production time. Catalysts and reagents are carefully selected and balanced to ensure high-efficiency conversion rates.
Types of Reactions
Reduction: : Reductive processes can be used to modify the ketone group within the compound, altering its structural and electronic properties.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzene ring or the chromenyl group, enabling the attachment of different functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions often involve halides (chlorides, bromides) under conditions that favor electrophilic or nucleophilic attack.
Major Products: : Depending on the reaction type and conditions, major products may include various functional derivatives such as alcohols, ethers, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In synthetic chemistry, this compound serves as an intermediate for developing complex molecules with potential pharmacological activities.
Biology: : It can be used as a probe in biochemical studies to investigate interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate exhibits potential therapeutic properties and can be explored for drug development targeting specific biological pathways.
Industry: : Its unique structural features make it a candidate for various industrial applications, including the production of specialty chemicals and materials science.
Wirkmechanismus
The mechanism of action for this compound varies with its application. In biological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chromenyl group allows for unique binding interactions, potentially modulating pathways involved in oxidative stress, inflammation, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: : Compared to other similar compounds, Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate is unique due to its hybrid structure combining cyclopenta[c]chromen with a benzoate ester. This combination offers distinct electronic and steric properties.
List of Similar Compounds
Methyl 4-{[(8-pentyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
Methyl 4-{[(8-heptyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
Ethyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
These compounds share similar structural frameworks but differ in their side chains or ester groups, which can influence their reactivity and application potential.
Eigenschaften
IUPAC Name |
methyl 4-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-3-4-5-6-8-20-15-23-21-9-7-10-22(21)27(29)32-25(23)16-24(20)31-17-18-11-13-19(14-12-18)26(28)30-2/h11-16H,3-10,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCNZFRISIUFQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=C2CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B374250.png)

![3-dibenzo[b,f][1,4]thiazepin-10(11H)-yl-N,N-dimethyl-1-propanamine](/img/structure/B374254.png)
![Methyl 11,17-dimethoxy-18-{[(4-methoxyphenoxy)acetyl]oxy}yohimban-16-carboxylate](/img/structure/B374255.png)
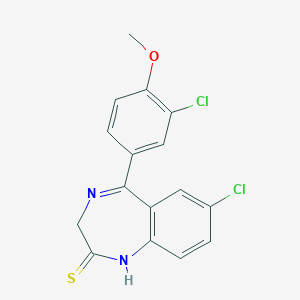
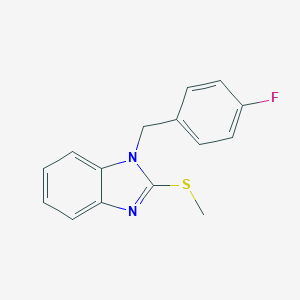

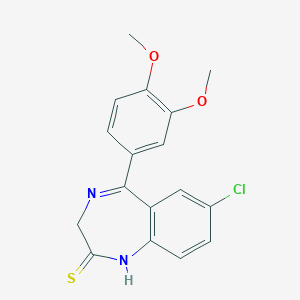
![N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-(2-phenylethyl)amine](/img/structure/B374263.png)
![4-(3-Bromopropylidene)-4,9-dihydrothieno[2,3-c][2]benzothiepine](/img/structure/B374264.png)
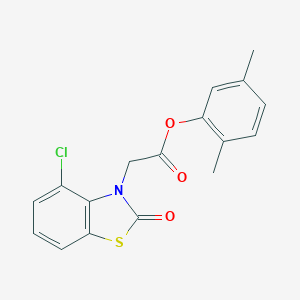
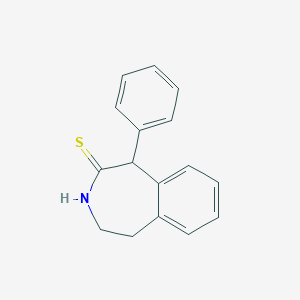
![{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B374268.png)
![2-[4-Amino-6-(butylamino)-1,3,5-triazin-2-yl]-4-chlorophenol](/img/structure/B374269.png)
